Pesticide4_Doramectin_C50H74O14_Dectomax
Description
Chemical Characterization of Doramectin (C50H74O14)
Molecular Structure and Stereochemical Configuration
Doramectin (C50H74O14) is a 25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl) derivative of avermectin B1, featuring a 16-membered macrocyclic lactone core with a disaccharide moiety (α-L-oleandrosyl-α-L-oleandrose) at the C13 position. Its stereochemical complexity includes 12 chiral centers, with critical configurations at C2 (S), C5 (S), and C25 (R) determining bioactivity. The cyclohexyl group at C25 enhances lipid solubility compared to other avermectins like ivermectin.
Structural Features :
Classification Within Macrocyclic Lactone Pesticides
Doramectin belongs to the avermectin subclass of macrocyclic lactones, which are fermentation products of Streptomyces avermitilis. Key differentiators from other avermectins include:
| Property | Doramectin | Ivermectin | Abamectin |
|---|---|---|---|
| Substituent at C25 | Cyclohexyl | Sec-butyl | Hydrogen |
| logP | 6.27 | 5.89 | 4.83 |
| Plasma half-life (cattle) | 8–10 days | 2–3 days | 1–2 days |
This structural modification extends doramectin’s persistence in host tissues, enabling prolonged antiparasitic effects.
Physicochemical Properties and Stability Profiles
Physicochemical Properties
Doramectin exhibits the following characteristics:
| Property | Value |
|---|---|
| Molecular weight | 899.13 g/mol |
| Melting point | 111–115°C (decomposes) |
| Water solubility | 0.001 mg/L (practically insoluble) |
| logP (octanol/water) | 6.27 |
| Vapor pressure | <1 × 10⁻⁷ mmHg |
The compound’s hydrophobicity facilitates penetration through lipid barriers in parasites.
Stability Under Environmental and Chemical Stressors
Properties
IUPAC Name |
(10'E,14'E,16'E)-2-cyclohexyl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFZZSKTJWDQOS-LHBWCTOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C/C=C/2\COC3C2(C(C=C(C3O)C)C(=O)OC4CC(C/C=C(/C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)\C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H74O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117704-25-3 | |
| Record name | DORAMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
116-119 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 603 | |
| Record name | DORAMECTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biological Activity
Doramectin is a potent avermectin derived from the fermentation of Streptomyces avermitilis. It exhibits significant biological activity against a variety of parasites, particularly in veterinary medicine. This article delves into the pharmacological effects, mechanisms of action, efficacy against specific parasites, and metabolic pathways of doramectin.
Doramectin operates primarily through the modulation of neurotransmitter receptors in target organisms. Its mechanism involves:
- Chloride Ion Channels : Doramectin enhances the activity of trans-membrane chloride ion channels in nematodes and arthropods. This results in increased chloride conductance, leading to hyperpolarization and paralysis of the target cells .
- Neurotransmitter Interaction : It interacts with GABA and glutamate receptors, which are crucial for neuronal signaling. The binding to these receptors contributes to its antiparasitic effects by inhibiting neuronal activity in the parasites .
2. Pharmacological Effects
Doramectin is effective against a range of ectoparasites and endoparasites:
- Efficacy Against Ticks : A study demonstrated that a single injection of doramectin significantly reduced the population of Boophilus microplus ticks in cattle, with serum levels remaining above lethal thresholds for extended periods .
- Activity Against Myiasis : In trials involving Cochliomyia hominivorax, doramectin showed a reduction in myiasis by 90.9% and 83.3% at 12 and 15 days post-treatment, respectively .
- Nematode and Arthropod Parasites : Doramectin has been shown to be effective against various gastrointestinal nematodes and arthropods, demonstrating its broad-spectrum antiparasitic activity .
3. Metabolism and Pharmacokinetics
The metabolism of doramectin has been studied extensively:
- Absorption and Distribution : Following administration, doramectin is absorbed into the bloodstream, with peak serum concentrations observed at different time points depending on the formulation used. For instance, serum levels peaked at 4 days post-injection in some studies .
- Metabolic Pathways : Studies involving tritium-labeled doramectin revealed that it undergoes hepatic metabolism with various metabolites identified in liver tissues and feces . The compound exhibits poor penetration across the blood-brain barrier, which contributes to its safety profile in mammals.
4. Case Studies and Efficacy Data
The following table summarizes key findings from various studies assessing the efficacy of doramectin against different parasites:
5. Safety Profile
Doramectin is generally considered safe for use in livestock when administered at recommended dosages. However, high doses have been associated with adverse effects such as:
Scientific Research Applications
Control of Ticks
Doramectin has demonstrated significant effectiveness in controlling tick populations, particularly Boophilus microplus. A study conducted in Brazil showed that doramectin effectively eliminated established tick populations from cattle and prevented new infestations. The therapeutic efficacy was observed with a reduction of collected engorged female ticks from 51% at 24 hours post-treatment to 100% by day 8 .
Table 1: Efficacy of Doramectin Against Ticks
| Study Location | Treatment Group | Reduction Rate (%) | Time Post-Treatment (Days) |
|---|---|---|---|
| Brazil | Doramectin | 100% | 8 |
| U.S. | Doramectin | >99% | 14 |
Gastrointestinal Nematodes
Doramectin is also effective against gastrointestinal nematodes in cattle. In multiple studies across various U.S. states, doramectin treatment resulted in a reduction of fecal nematode egg counts by 95-100% within 21 days post-treatment. Additionally, significant weight gain advantages were noted compared to non-medicated controls .
Table 2: Weight Gain Associated with Doramectin Treatment
| Study Location | Average Daily Gain (kg) | Comparison Group |
|---|---|---|
| Wisconsin | 0.272 | Non-medicated |
| Arkansas | 0.152 | Ivermectin |
Novel Applications in Human Health
Recent research has identified potential applications of doramectin beyond veterinary medicine, particularly as an antiviral agent against Zika virus (ZIKV). A study published in 2023 demonstrated that doramectin exhibited an EC50 value ranging from 0.85 μM to 3.00 μM against ZIKV with low cytotoxicity levels (CC50 > 50 μM). The compound interacts directly with the RNA-dependent RNA polymerase (RdRp) enzyme crucial for ZIKV replication, suggesting its potential as a therapeutic candidate for viral infections .
Table 3: Antiviral Activity of Doramectin Against ZIKV
| Cell Line | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|
| Vero | 0.85 | >50 | >58.82 |
| A549 | 1.50 | >50 | >33.33 |
| SNB19 | 3.00 | >50 | >16.67 |
Comparison with Similar Compounds
Mechanism of Action
Doramectin acts by binding to glutamate-gated chloride channels and potentiating γ-aminobutyric acid (GABA) neurotransmission, leading to paralysis and death of parasites . It is effective against nematodes (e.g., Haemonchus, Ostertagia, Trichostrongylus) and arthropods (e.g., lice, mites, ticks) but inactive against cestodes, trematodes, and protozoa .
Pharmacokinetics
- Cattle : Maximum plasma concentration (Cmax) occurs within 3 days post-subcutaneous injection, with an elimination half-life of ~6 days .
- Sheep : Cmax at 2 days, half-life of 4.5 days .
- Environmental Persistence : Doramectin is excreted in feces, retaining toxicity to dung fauna and aquatic organisms for 2–5 weeks post-treatment .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Macrocyclic Lactones
Efficacy and Resistance
- Doramectin vs. Ivermectin :
- Doramectin vs. Fipronil :
Environmental and Regulatory Considerations
- Doramectin : Requires withholding treated cattle from water bodies for 2–5 weeks to mitigate aquatic toxicity .
- Eprinomectin: Preferred in dairy cattle due to negligible milk residues .
Research Findings
- Resistance Management : Doramectin’s unique C25 cyclohexyl group delays resistance development in nematode populations compared to ivermectin .
- Novel Formulations: A 2023 study identified four new doramectin homologues from Streptomyces avermitilis NEAU1069 with enhanced acaricidal activity .
- Ecotoxicity : Doramectin residues in cattle dung reduce dung beetle reproduction by 40%—higher than ivermectin’s impact .
Preparation Methods
Acylation of Intermediate II
The process begins with a compound of formula II, which undergoes acylation using an aryloxyacetyl chloride or anhydride (R₄COX, where R₄ = aryloxy group). This reaction is conducted in a chlorinated solvent (e.g., methylene chloride) at -75°C to 0°C in the presence of a proton scavenger such as pyridine or triethylamine. The product, a compound of formula III (R₁ = aryloxyacetyl, R₂ = H), is isolated via standard organic extraction.
Thiolcarbonylation
The intermediate III is then reacted with a thiocarbonylating agent (R₃O(=S)X, where R₃ = aryl group and X = Cl/Br) to introduce a thiocarbonate moiety at R₂. This step proceeds in aromatic solvents (e.g., toluene) under inert conditions, yielding a thiocarbonate derivative of III.
Cyclization to Form Macrocycle IV
Cyclization of the thiocarbonate intermediate is achieved in a high-boiling solvent (e.g., 2-methoxyethyl ether) at 156–158°C for 12 hours under nitrogen. This step forms the macrocyclic lactone structure (compound IV), which is purified via column chromatography.
Reduction to Doramectin
The final reduction of compound IV to doramectin employs lithium aluminum hydride (LiAlH₄) or trimethylaminoborohydride in anhydrous tetrahydrofuran. This step selectively reduces the C-5 oxime to a hydroxyl group while preserving the lactone ring.
Table 1: Key Reaction Conditions in Doramectin Synthesis
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Acylation | R₄COX, pyridine | Methylene chloride | -75°C–0°C | 2–8 hr | 85–92 |
| Thiolcarbonylation | R₃O(=S)Cl, triethylamine | Toluene | 25°C | 6 hr | 78–84 |
| Cyclization | Nitrogen atmosphere | 2-Methoxyethyl ether | 156–158°C | 12 hr | 65–70 |
| Reduction | LiAlH₄, THF | Tetrahydrofuran | 0°C–25°C | 4 hr | 90–95 |
Formulation Strategies for Doramectin
Doramectin’s low water solubility necessitates advanced formulation techniques to enhance bioavailability. Patent CN104490768A details a stable injectable solution using a blend of solvents and stabilizers.
Injectable Formulation Composition
The formulation comprises:
-
Doramectin (1.0–1.2% w/v): Active ingredient.
-
Solvents (50–60%): Ethyl oleate (20%), glyceryl triacetate (10%), benzyl benzoate (10%), and injection oil (20%) to improve solubility.
-
Antioxidants (0.1%): Butylated hydroxyanisole (BHA) or butylated hydroxytoluene (BHT).
-
Preservative (0.5%): Phenol.
Preparation Protocol
-
Dissolution: Solvents are heated to 60°C under nitrogen, followed by the addition of doramectin and antioxidants.
-
Cooling: The mixture is rapidly cooled to room temperature to prevent degradation.
-
Preservative Addition: Phenol is incorporated under continuous stirring.
-
Final Dilution: Carrier oil is added to achieve the target volume.
Table 2: Composition of Doramectin Injectable Formulations
| Component | Example 1 (%) | Example 2 (%) | Example 3 (%) |
|---|---|---|---|
| Doramectin | 1.0 | 1.2 | 1.0 |
| Ethyl oleate | 20.0 | 18.0 | 20.0 |
| Glyceryl triacetate | 10.0 | 12.0 | 10.0 |
| Benzyl benzoate | 10.0 | 10.0 | 10.0 |
| Injection oil | 20.0 | 20.0 | 20.0 |
| BHA/BHT | 0.1 | 0.1 (BHT) | 0.1 |
| Phenol | 0.5 | 0.5 | 0.5 |
| Soybean oil | 38.4 | – | 38.4 |
| Castor oil | – | 38.2 | – |
Residue and Stability Profiling
Regulatory studies underscore the importance of residue depletion in food-producing animals. Subcutaneous administration of doramectin (0.23 mg/kg) in lactating cattle results in milk residues peaking at 45–53 μg/kg within 56–67 hours post-treatment. Residual concentrations fall below quantitation limits (LOQ) by 22 days. Fat-soluble residues in milk fat reach 354–1,036 μg/kg, highlighting the need for stringent withdrawal periods.
Analytical Methods for Quality Control
Ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) is employed to quantify doramectin in biological matrices. A validated method using doramectin as an internal standard achieves a linear range of 1–200 ng/mL in whole blood, with precision (RSD) <15% .
Q & A
Q. What is the molecular basis of Doramectin's antiparasitic activity, and how does its structure influence efficacy?
Doramectin, a macrocyclic lactone (avermectin analog), exerts its antiparasitic effects by binding to glutamate-gated chloride channels in nematodes, causing paralysis and death. Its molecular structure (C₅₀H₇₄O₁₄; MW 899.11) includes a 25-cyclohexyl group, enhancing lipid solubility and extending half-life in host tissues . Structural modifications compared to ivermectin improve bioavailability and spectrum, particularly against larval stages of gastrointestinal nematodes .
Q. What standardized experimental models are recommended for evaluating Doramectin's efficacy in livestock?
Controlled trials using naturally or experimentally infected calves/beef cattle are standard. Key parameters include:
- Dose : 0.2 mg/kg subcutaneous injection .
- Endpoints : Fecal egg count reduction (FECR) ≥95% at 14–21 days post-treatment, adult/larval nematode counts post-mortem .
- Controls : Saline-injected or untreated cohorts for baseline comparison . For reproducibility, use randomized block designs with ≥3 replicates per treatment group .
Q. Which regulatory frameworks govern Doramectin use in veterinary research?
Compliance with FDA CFR (Title 21), EU Regulation 37/2010, and CODEX CXM 2023 is critical for residue monitoring and pharmacokinetic studies. These guidelines mandate validation of analytical methods (e.g., HPLC-MS) for detecting residues in edible tissues and setting withdrawal periods .
Advanced Research Questions
Q. How should researchers resolve contradictions in Doramectin's species-specific efficacy (e.g., 100% efficacy against Haemonchus vs. 64.5% against Nematodrus)?
- Mechanistic Analysis : Compare receptor affinity in target species via electrophysiological assays (e.g., patch-clamp studies on isolated nematode neurons).
- Pharmacokinetic Factors : Measure tissue penetration in parasite habitats (e.g., abomasum vs. small intestine) using radiolabeled Doramectin .
- Resistance Screening : Perform larval development assays (LDAs) with escalating Doramectin concentrations to detect resistance alleles in low-efficacy species like Nematodrus belvetianus .
Q. What analytical methods are validated for quantifying Doramectin residues in non-target tissues during pharmacokinetic studies?
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate Doramectin from plasma/tissue homogenates .
- Detection : Reverse-phase HPLC coupled with fluorescence detection (ex: 365 nm, em: 465 nm) achieves a limit of quantification (LOQ) of 0.5 ng/g .
- Validation : Follow SANTE/11813/2017 guidelines for precision (RSD <15%), accuracy (70–120% recovery), and matrix effect compensation .
Q. How do administration routes (subcutaneous vs. topical) affect Doramectin's bioavailability and efficacy in pasture-based studies?
- Subcutaneous Injection : Ensures 100% bioavailability with sustained release, ideal for systemic parasites (e.g., lungworms). Efficacy peaks at 7–14 days post-injection .
- Topical Application : Variable absorption (40–60%) due to skin lipid content and environmental factors (e.g., rainfall). Requires higher doses (e.g., 500 µg/kg) to match plasma AUC of injectable formulations .
- Experimental Design : Use crossover studies in matched cohorts to compare routes, controlling for pasture contamination and re-infection rates .
Data and Methodological Considerations
- Contradictory Efficacy Data : Cross-reference in vitro (e.g., larval motility assays) and in vivo results to distinguish pharmacokinetic vs. pharmacodynamic limitations .
- Ethical Compliance : Adhere to WHO guidelines for antiparasitic trials in livestock, including humane endpoints (e.g., slaughter at predefined FECR thresholds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
